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Abstract

This technical guide provides a comprehensive overview of the theoretical properties and
computational modeling of 4-oxooctanoic acid. As a medium-chain keto acid, this molecule is
of interest in various fields, including metabolic research and drug discovery. This document
summarizes its physicochemical properties, outlines experimental methodologies for its
synthesis and characterization, and details a proposed workflow for its computational analysis,
including molecular docking and molecular dynamics simulations. Furthermore, its role in
metabolic pathways is discussed and visualized. All quantitative data are presented in
structured tables for clarity and comparative purposes.

Introduction

4-Oxooctanoic acid, also known as y-oxocaprylic acid, is a C8 oxo-carboxylic acid.[1] Its
chemical structure, featuring both a ketone and a carboxylic acid functional group, imparts it
with unique chemical and physical properties that make it an interesting subject for chemical
and biological research. Understanding its theoretical properties is fundamental to predicting its
behavior in various systems, while computational modeling can provide insights into its
interactions with biological targets. This guide aims to be a central resource for researchers
working with or interested in 4-oxooctanoic acid.
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Theoretical and Physicochemical Properties

A summary of the key theoretical and physicochemical properties of 4-oxooctanoic acid is
presented in Table 1. These properties are crucial for a range of applications, from designing
synthetic routes to predicting its pharmacokinetic profile.

Table 1: Physicochemical Properties of 4-Oxooctanoic Acid

Property Value Source
Molecular Formula C8H1403 [1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name 4-oxooctanoic acid [1]
SMILES CCCCC(=0)CCC(=0)0O [1]

InChl=1S/C8H1403/c1-2-3-4-

InChl 7(9)5-6-8(10)11/h2-6H2,1H3, [1]
(H,10,11)
CAS Number 4316-44-3 [1]
Melting Point 53°C
Boiling Point 168-170 °C at 15 Torr
Predicted pKa 4.77 +0.17
Predicted XLogP3 0.7 [1]
Predicted Collision Cross
_ 133.9 A [2]
Section ([M-H]™)
Predicted Collision Cross
135.3 A2 [2]

Section ([M+H]*)

Experimental Protocols

While detailed, peer-reviewed experimental protocols specifically for 4-oxooctanoic acid are
not abundant in the literature, a plausible synthetic route and standard characterization
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methods can be outlined based on established organic chemistry principles and information
from available resources.

Synthesis of 4-Oxooctanoic Acid

A suggested method for the synthesis of 4-oxooctanoic acid involves the reaction of ethyl
succinyl chloride with a Grignard reagent, followed by hydrolysis.[3] It is important to note that
the direct oxidation of octanoic acid at the C-4 position is challenging.[3]

Methodology:[3]

Grignard Reagent Preparation: Prepare n-butylmagnesium bromide from n-butyl bromide
and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

Coupling Reaction: In a separate flask, dissolve ethyl succinyl chloride in anhydrous
tetrahydrofuran (THF) and cool the solution in an ice bath. Add a catalytic amount of
manganese(ll) chloride and lithium chloride. To this mixture, add the prepared n-
butylmagnesium bromide solution dropwise while maintaining the temperature below 5 °C.

Work-up: After the addition is complete, allow the reaction to warm to room temperature and
stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution
of ammonium chloride.

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash
with brine, and dry over anhydrous sodium sulfate.

Purification of Ester: Remove the solvent under reduced pressure. The resulting crude ethyl
4-oxooctanoate can be purified by column chromatography on silica gel.

Hydrolysis: The purified ethyl 4-oxooctanoate is then hydrolyzed to 4-oxooctanoic acid.
Dissolve the ester in a mixture of ethanol and water containing sodium hydroxide. Heat the
mixture at reflux for several hours.

Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Acidify
the remaining aqueous solution with hydrochloric acid to a pH of approximately 2. The 4-
oxooctanoic acid will precipitate and can be collected by filtration. Further purification can
be achieved by recrystallization.
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Characterization of 4-Oxooctanoic Acid

Standard analytical techniques can be employed to confirm the identity and purity of the
synthesized 4-oxooctanoic acid.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons in the butyl chain, the methylene groups adjacent to the ketone and carboxylic acid,
and the carboxylic acid proton.

e 13C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons
of the ketone and carboxylic acid, as well as for the carbons in the aliphatic chain.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern
of the molecule. The mass spectrum of 4-oxooctanoic acid is characterized by a typical
fragmentation peak of carboxylic acids at m/z 73, with other significant fragmentation peaks at
masses 85, 98, 101, and 116.[4]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C=0 stretching of the
ketone (around 1715 cm~1) and the carboxylic acid (around 1700 cm~1), as well as a broad O-
H stretching band for the carboxylic acid (around 3000 cm~1).

Computational Modeling

Computational modeling offers a powerful approach to investigate the properties and potential
biological interactions of 4-oxooctanoic acid at a molecular level.

Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations can be employed to determine the optimized
geometry, electronic structure, and vibrational frequencies of 4-oxooctanoic acid. These
calculations can also predict NMR and IR spectra to compare with experimental data.
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Proposed Workflow:

 Structure Building: Construct the 3D structure of 4-oxooctanoic acid using molecular
modeling software.

o Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g.,
B3LYP) and basis set (e.g., 6-31G*).

e Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized
structure corresponds to a minimum on the potential energy surface and to predict the IR
spectrum.

» Property Calculation: Compute other properties such as molecular orbitals, electrostatic
potential, and NMR chemical shifts.

Molecular Docking

Molecular docking can be used to predict the binding mode and affinity of 4-oxooctanoic acid
to potential protein targets. As a short-chain fatty acid analogue, potential targets could include
free fatty acid receptors (FFARSs) and histone deacetylases (HDACS).[5][6]

Proposed Workflow:

Preparation

4-Oxooctanoic Acid

3D Structure Docking Simulation Analysis
Perform Molecular Docking Analyze Binding Poses > Identify Key
(e.g., AutoDock Vina) and Scoring Interacting Residues

Receptor 3D Structure
(e.g., FFAR2)

Click to download full resolution via product page

Caption: Molecular Docking Workflow for 4-Oxooctanoic Acid.
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Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of 4-oxooctanoic acid in a
biological environment, such as in solution or bound to a protein.

Proposed Workflow:

o System Setup: Place the 4-oxooctanoic acid molecule (or its complex with a receptor) in a
simulation box with an appropriate solvent model (e.g., water).

» Energy Minimization: Minimize the energy of the system to remove any steric clashes.

o Equilibration: Gradually heat the system to the desired temperature and equilibrate the
pressure.

e Production Run: Run the simulation for a sufficient length of time to sample the
conformational space of the molecule.

o Trajectory Analysis: Analyze the resulting trajectory to study properties such as
conformational changes, interactions with solvent molecules, and binding stability if in a
complex.

Biological Context and Signaling Pathways

4-Oxooctanoic acid is classified as a medium-chain keto acid.[7] In humans, it is involved in
the acylcarnitine metabolic pathway.[7] Acylcarnitines are crucial for the transport of fatty acids
into the mitochondria for beta-oxidation.

The metabolic fate of 4-oxooctanoic acid likely involves its conversion to 4-
oxooctanoylcarnitine, which can then be transported into the mitochondrial matrix. Inside the
mitochondria, it would undergo beta-oxidation to yield acetyl-CoA, which can then enter the
citric acid cycle for energy production.
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Caption: Proposed Metabolic Pathway of 4-Oxooctanoic Acid.
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Conclusion

This technical guide has provided a detailed overview of the theoretical properties,
experimental considerations, and computational modeling approaches for 4-oxooctanoic acid.
The compiled data and proposed workflows offer a solid foundation for researchers and
scientists in the fields of chemistry, biochemistry, and drug development to further investigate
this intriguing molecule. Future experimental and computational studies are warranted to fully
elucidate its biological roles and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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